

Uncharted Territory: The Biological Activity of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide

Cat. No.: B185599

[Get Quote](#)

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current scientific understanding of the potential biological activity of the chemical compound **4-amino-N-cyclohexyl-N-methylbenzenesulfonamide** (CAS: 7467-48-3). A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific biological data for this molecule. While the sulfonamide chemical scaffold is prevalent in a wide array of biologically active compounds, specific in-vitro, in-vivo, or mechanistic studies on **4-amino-N-cyclohexyl-N-methylbenzenesulfonamide** are not presently available. This guide, therefore, summarizes the known biological activities of the broader sulfonamide class to provide a contextual framework for potential future research. Furthermore, a general experimental workflow for the initial biological screening of a novel compound is presented.

Introduction to 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide

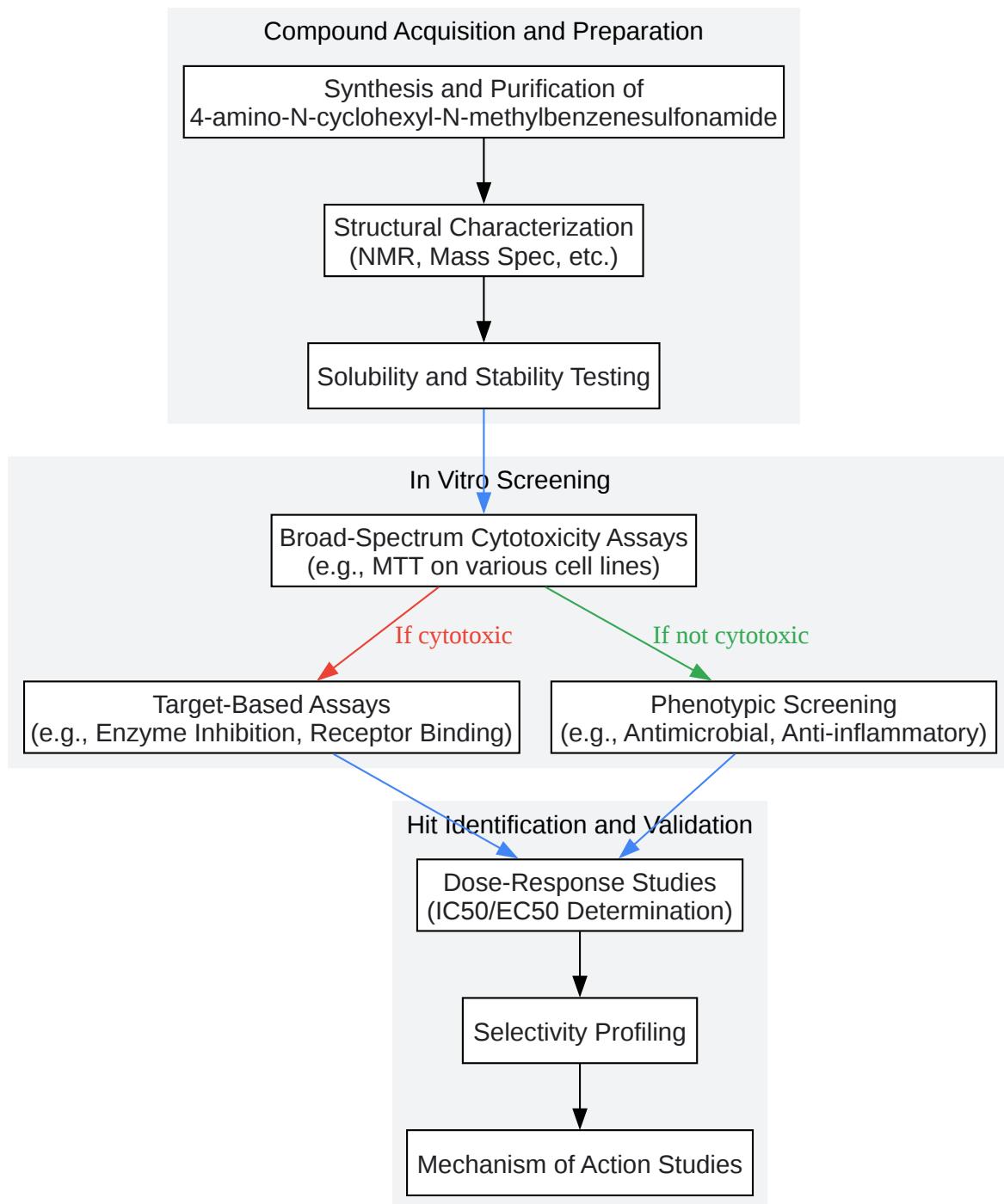
4-amino-N-cyclohexyl-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C13H20N2O2S.^[1] It belongs to the sulfonamide class of organic compounds, which are characterized by a sulfonyl group connected to an amine group. The structure of this particular molecule includes a p-aminophenyl group, a sulfonamide linkage, and N-substitution with both a cyclohexyl and a methyl group.

Basic chemical and physical properties are available from chemical suppliers and databases.^[1] However, there is a notable absence of published research detailing its synthesis and, more importantly, its biological effects.

The Broad Biological Spectrum of Sulfonamide Derivatives

While specific data on **4-amino-N-cyclohexyl-N-methylbenzenesulfonamide** is lacking, the sulfonamide functional group is a well-established pharmacophore.^{[2][3]} Derivatives of sulfonamide have been extensively studied and are known to exhibit a wide range of biological activities.^{[2][3][4][5]} These include:

- Antibacterial Activity: This is the most historically significant application of sulfonamides. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for folic acid synthesis in bacteria.^[3]
- Anticancer Activity: Many sulfonamide derivatives have demonstrated potent anticancer properties through various mechanisms, including the inhibition of carbonic anhydrases, which are enzymes involved in tumor pH regulation.^{[2][4]}
- Anti-inflammatory Activity: Certain sulfonamides are known to be selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.
- Antiviral Activity: Some sulfonamide derivatives have been investigated for their potential to inhibit viral replication, including against HIV.^[3]
- Other Enzymatic Inhibition: The sulfonamide moiety is a versatile scaffold for designing inhibitors against a variety of other enzymes, such as urease and lactoperoxidase.^{[2][4]}


It is plausible that **4-amino-N-cyclohexyl-N-methylbenzenesulfonamide** could exhibit one or more of these activities, but this remains to be experimentally verified.

Quantitative Data and Experimental Protocols

A thorough search of scientific literature and databases did not yield any quantitative biological activity data (e.g., IC₅₀, Ki, EC₅₀) or specific experimental protocols for **4-amino-N-cyclohexyl-N-methylbenzenesulfonamide**. The development of such data would require de novo experimental investigation.

Hypothetical Workflow for Biological Activity Screening

For a novel compound such as **4-amino-N-cyclohexyl-N-methylbenzenesulfonamide**, a systematic approach to screening for biological activity is necessary. The following diagram illustrates a general workflow for the initial stages of such an investigation.

[Click to download full resolution via product page](#)

A general workflow for the initial biological screening of a novel chemical compound.

Signaling Pathways

As there is no experimental data on the biological targets of **4-amino-N-cyclohexyl-N-methylbenzenesulfonamide**, no specific signaling pathways can be described. The identification of any modulated signaling pathways would be a downstream result of the experimental workflow outlined above.

Conclusion

The biological activity of **4-amino-N-cyclohexyl-N-methylbenzenesulfonamide** remains an unexplored area of research. While its sulfonamide core suggests the potential for a range of pharmacological effects, a comprehensive experimental investigation is required to elucidate any specific biological functions. The information and hypothetical workflow provided in this guide are intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and other novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. ajchem-b.com [ajchem-b.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Uncharted Territory: The Biological Activity of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b185599#potential-biological-activity-of-4-amino-n-cyclohexyl-n-methylbenzenesulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com